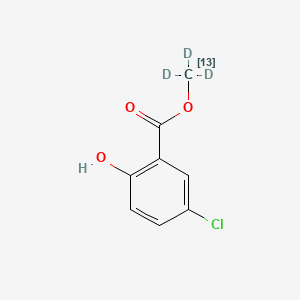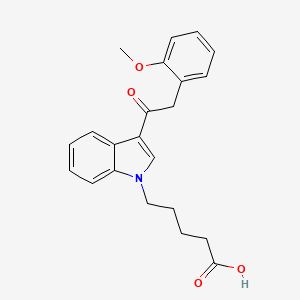
JWH 250 N-pentanoic acid metabolite
Overview
Description
JWH 250 N-pentanoic acid metabolite is a compound with the systematic name 5-[3-[2-(2-Methoxyphenyl)acetyl]indol-1-yl]pentanoic acid . It is expected to be a metabolite of JWH 250 that would be detectable both in serum and in urine .
Synthesis Analysis
JWH 250 is a cannabimimetic indole that is structurally and functionally related to JWH 015 and JWH 018 . The N-pentanoic acid metabolite is expected to be a metabolite of JWH 250 .Molecular Structure Analysis
The molecular formula of JWH 250 N-pentanoic acid metabolite is C22H23NO4 . The InChI code is InChI=1S/C22H23NO4/c1-27-21-11-5-2-8-16(21)14-20(24)18-15-23(13-7-6-12-22(25)26)19-10-4-3-9-17(18)19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,25,26) .Physical And Chemical Properties Analysis
The boiling point of JWH 250 N-pentanoic acid metabolite is predicted to be 589.5±40.0 °C, and its density is predicted to be 1.18±0.1 g/cm3 . Its solubility in DMF is 30 mg/ml, in DMF:PBS (pH 7.2) (1:1) is 0.5 mg/ml, and in DMSO is 20 mg/ml .Scientific Research Applications
Doping Control in Equine Sports : Research has developed and validated a doping control method to confirm the presence of JWH 250 metabolites, including JWH-250 N-pentanoic acid, in equine urine. This method is crucial for enforcing doping regulations in equine sports governed by bodies like the Association of Racing Commissioners International and the Fédération Équestre Internationale (You et al., 2018).
Pharmacokinetics and Toxicology : Studies on JWH-018, a related synthetic cannabinoid, have investigated its pharmacokinetics and metabolites, including the pentanoic acid metabolite. This research is vital for understanding the adverse effects and potential toxicity of synthetic cannabinoids (Toennes et al., 2017).
Drug Testing in Forensic Cases : Research has developed methods for detecting and quantifying JWH-250 metabolites, including N-pentanoic acid, in human urine, which is crucial for forensic analysis, especially in cases of impaired driving or drug abuse (Berg et al., 2016).
Detection of Synthetic Cannabinoids in Biological Samples : Various studies focus on developing sensitive methods for detecting JWH-250 metabolites in biological specimens, such as urine and blood. This research aids in identifying the use of synthetic cannabinoids in clinical and forensic contexts (Öztürk et al., 2015).
Quantitative Analysis in Drug Enforcement : Quantitative analysis methods have been developed to identify and measure JWH-250, including its metabolites, in various products. Such analyses are crucial for drug enforcement and regulatory purposes (Nakajima et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-27-21-11-5-2-8-16(21)14-20(24)18-15-23(13-7-6-12-22(25)26)19-10-4-3-9-17(18)19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJIZZOEBFIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017817 | |
| Record name | JWH-250 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 250 N-pentanoic acid metabolite | |
CAS RN |
1379604-65-5 | |
| Record name | JWH-250 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

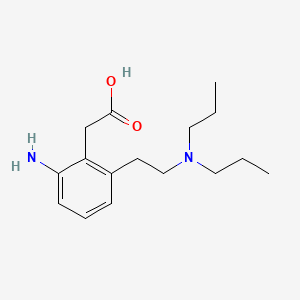
![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)
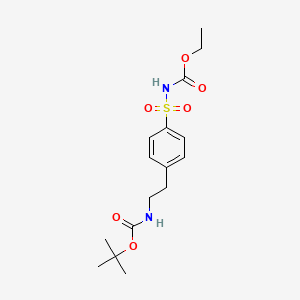
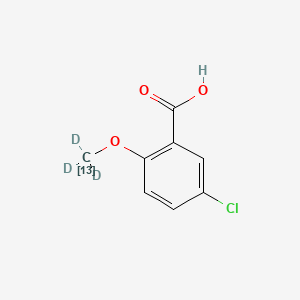
![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)
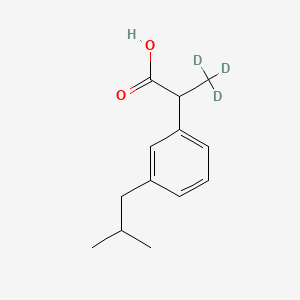
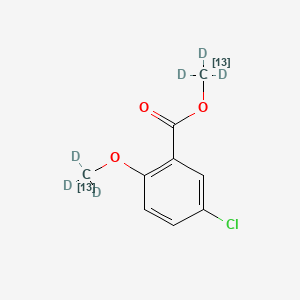
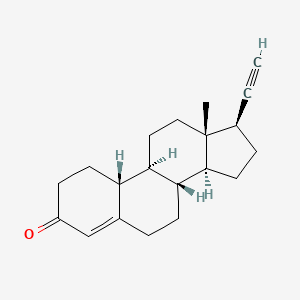
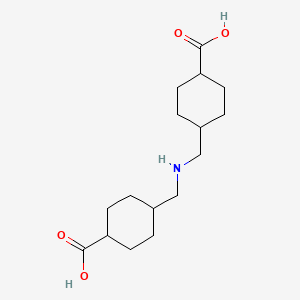
![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
